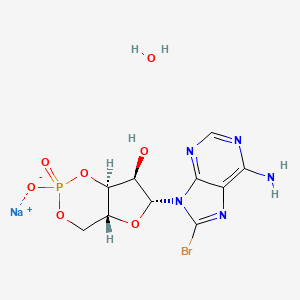

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Descripción general

Descripción

8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is a brominated cyclic mononucleotide. It is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases. This compound is widely used in biochemical research due to its ability to activate protein kinase A and modulate various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is synthesized through the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The compound is then converted to its sodium salt form and hydrated to achieve the monohydrate state .

Types of Reactions:

Oxidation: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate can undergo oxidation reactions, although these are less common in typical research applications.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various derivatives

Common Reagents and Conditions:

Bromine or Brominating Agents: Used for the initial bromination step.

Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.

Major Products:

Aplicaciones Científicas De Investigación

Introduction to 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

This compound, commonly referred to as 8-Bromo-cAMP, is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is notable for its increased stability against hydrolysis by phosphodiesterases, making it a valuable tool in various scientific research applications. Its ability to activate protein kinase A (PKA) allows it to play a significant role in cellular signaling pathways.

Cancer Research

8-Bromo-cAMP has been extensively studied for its effects on cancer cell lines. It has been shown to induce apoptosis and differentiation in various cancer types, including esophageal cancer. The compound's ability to activate PKA leads to downstream signaling that can inhibit tumor growth and promote cell death in malignant cells .

Stem Cell Research

In the field of regenerative medicine, 8-Bromo-cAMP has been utilized to enhance the induction of pluripotency in human fibroblast cells. When combined with other agents like valproic acid, it significantly improves the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) . Additionally, it promotes differentiation of iPSC-derived intestinal epithelial cells, demonstrating its potential in tissue engineering and regenerative therapies .

Cardiovascular Studies

Research indicates that 8-Bromo-cAMP can modulate vascular smooth muscle contraction. It decreases calcium sensitivity in airway smooth muscle, which may have implications for treating conditions such as asthma and hypertension. The compound achieves this by activating PKA and inhibiting Rho-kinase pathways, leading to relaxation of smooth muscle tissues .

Neurobiology

In neurobiological studies, 8-Bromo-cAMP is used to investigate its effects on neuronal signaling and plasticity. It has been shown to influence neurotransmitter release and neuronal excitability, making it a candidate for studying synaptic transmission and neurodegenerative diseases .

Pharmacological Studies

As a pharmacological agent, 8-Bromo-cAMP serves as a model compound for testing the effects of cAMP analogs on various biological systems. Its resistance to degradation allows researchers to maintain elevated cAMP levels over extended periods, providing insights into cAMP-mediated signaling pathways without the rapid loss of activity typically seen with natural cAMP .

Comparative Data Table

Case Study 1: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with 8-Bromo-cAMP led to increased apoptosis markers in esophageal cancer cell lines. This was attributed to the activation of PKA signaling pathways that promote cell death mechanisms.

Case Study 2: Induction of Pluripotency

Research involving human fibroblasts showed that combining 8-Bromo-cAMP with valproic acid significantly enhanced the efficiency of converting somatic cells into iPSCs. This finding highlights its potential utility in regenerative medicine.

Case Study 3: Modulation of Smooth Muscle Contraction

In experiments with airway smooth muscle tissues, 8-Bromo-cAMP effectively reduced contraction responses to agonists by decreasing calcium sensitivity through PKA activation, suggesting therapeutic potential for respiratory conditions.

Mecanismo De Acción

8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate acts by mimicking the action of endogenous cAMP. It binds to the regulatory subunits of protein kinase A, releasing the catalytic subunits. These catalytic subunits then phosphorylate target proteins involved in various cellular processes, leading to the regulation of gene expression, cell growth, and metabolism .

Comparación Con Compuestos Similares

Adenosine 3’,5’-cyclic monophosphate (cAMP): The natural analog of 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate.

8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt: Another brominated cyclic nucleotide with similar properties

Uniqueness: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is unique due to its enhanced resistance to hydrolysis by phosphodiesterases compared to natural cAMP. This property makes it a valuable tool for studying prolonged cAMP signaling in various biological systems .

Actividad Biológica

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate (8-Br-cAMP) is a stable analog of cyclic adenosine monophosphate (cAMP) that exhibits a range of biological activities. This compound has been extensively studied for its role in various cellular processes, including differentiation, apoptosis, and angiogenesis. This article provides a comprehensive overview of the biological activities associated with 8-Br-cAMP, supported by detailed research findings and case studies.

- Chemical Name : 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt

- Molecular Formula : C₁₀H₁₀BrN₅O₆P · Na

- Molecular Weight : 430.1 g/mol

- Purity : ≥99% HPLC

- Storage Temperature : -20°C

8-Br-cAMP acts primarily through the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). Its structural modifications enhance its stability against hydrolysis by phosphodiesterases, making it more effective than native cAMP in various biological assays .

1. Induction of Osteoblast Differentiation

Research has demonstrated that 8-Br-cAMP promotes osteoblast differentiation and enhances vascular endothelial growth factor (VEGF) production, which is crucial for angiogenesis. In a study using MC3T3-E1 osteoblast-like cells, treatment with 100 μM 8-Br-cAMP significantly increased VEGF secretion and alkaline phosphatase (ALP) activity after just one day of exposure. The results indicated enhanced matrix mineralization, suggesting that 8-Br-cAMP plays a vital role in bone regeneration .

| Treatment Duration | ALP Activity Increase | VEGF Production Increase |

|---|---|---|

| 1 Day | Significant | Significant |

| Continuous | Not specified | Not specified |

2. Cell Proliferation and Apoptosis

8-Br-cAMP has been shown to induce apoptosis in various cancer cell lines. For instance, in esophageal cancer cells (Eca-109), it was observed that 8-Br-cAMP could decrease cell proliferation while promoting apoptosis. This dual effect highlights its potential as a therapeutic agent in cancer treatment .

3. Angiogenesis Promotion

In addition to its effects on osteoblasts, 8-Br-cAMP has been implicated in promoting angiogenesis through enhanced VEGF production. The compound's ability to stimulate endothelial cell migration and tubule formation was confirmed in vitro, indicating its potential utility in regenerative medicine .

Case Study: Osteogenic Differentiation

A study conducted on MC3T3-E1 cells illustrated that treatment with 8-Br-cAMP led to significant increases in ALP activity and calcium deposition, markers indicative of osteogenic differentiation. The findings suggest that even short-term exposure to this compound can effectively stimulate osteoblast differentiation .

Case Study: Smooth Muscle Relaxation

In airway smooth muscle studies, 8-Br-cAMP was found to decrease calcium sensitivity, leading to reduced contraction in response to various stimuli. This effect was mediated through PKA activation and suggests potential applications in treating respiratory conditions characterized by smooth muscle hyperactivity .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDDEXWQQLBWNV-LGVAUZIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635662 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-12-3 | |

| Record name | 8-Bromo cyclic AMP sodium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-CYCLIC AMP SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K8E6IY5RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.